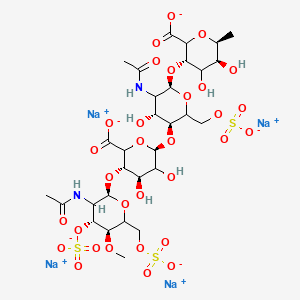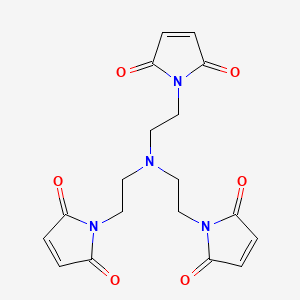
6-O-p-甲氧基肉桂酰基催花苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 6-O-p-Methoxycinnamoylcatalpol and related compounds involves complex organic reactions that contribute significantly to the understanding of chemical synthesis techniques and the exploration of potential applications of these compounds. For instance, research into the synthesis of carthamin derivatives, which share structural similarities with 6-O-p-Methoxycinnamoylcatalpol, provides insights into the methodologies applied in synthesizing complex organic compounds (Obara et al., 1981).
Molecular Structure Analysis
The molecular structure of 6-O-p-Methoxycinnamoylcatalpol and related compounds is crucial for understanding their chemical behavior and potential applications. Studies on the molecular structure involve spectroscopic analysis and theoretical calculations to elucidate the configuration and conformation of these molecules. For example, the structural elucidation of iridoid glycoside derivatives, including 6-O-p-Methoxycinnamoylcatalpol, from natural sources emphasizes the importance of advanced spectroscopic techniques in determining molecular structures (Hang et al., 2014).
科学研究应用
药理学和生物活性
已经有大量研究致力于理解与6-O-p-甲氧基肉桂酰基催花苷结构相关的化合物的药理学和生物活性。例如,对p-香豆酸及其共轭物的研究已被广泛进行,以探究它们多样化的生物活性。这些活性包括抗氧化、抗癌、抗菌、抗病毒、抗炎、抗血小板聚集、抗焦虑、退热、镇痛和抗关节炎活性,同时还具有对抗糖尿病、肥胖、高脂血症和痛风的缓解作用。尽管p-香豆酸的共轭显著增强了其生物活性,但高生物活性与低吸收的谜团仍有待解决(Pei et al., 2016)。
抗菌应用
苯并呋喃衍生物的抗菌潜力,与6-O-p-甲氧基肉桂酰基催花苷共享相同的酚类结构,突显了该结构在药物发现中的多功能性,特别是对抗菌剂。苯并呋喃化合物,包括天然和合成衍生物,在治疗皮肤疾病方面表现出疗效,并展示了广泛的生物和药理应用。苯并呋喃及其衍生物的结构特征使其成为药物发现领域中的特权结构,突显了它们在寻找高效抗菌候选药物方面的潜力(Hiremathad et al., 2015)。
抗氧化性质
抗氧化剂及其在医学、药学和食品工程中的意义的研究揭示了各种测定方法在确定抗氧化活性方面的关键作用。这些方法为评估抗氧化活性的动力学和平衡状态提供了框架,对于理解像6-O-p-甲氧基肉桂酰基催花苷这样的化合物的潜在健康益处至关重要。将这些测定方法应用于分析复杂样品的抗氧化能力表明了对利用抗氧化剂化合物的促进健康属性的广泛兴趣(Munteanu & Apetrei, 2021)。
安全和危害
作用机制
Target of Action
6-O-p-Methoxycinnamoylcatalpol is a secondary metabolite found in plants . It is the 6-O-p-methoxycinnamoyl derivative of catalase It has been shown to have anti-inflammatory properties , suggesting that it may target inflammatory pathways in the body.
Mode of Action
Given its anti-inflammatory properties , it is plausible that it interacts with key components of the inflammatory response, potentially inhibiting the production or action of pro-inflammatory cytokines or other mediators of inflammation.
Result of Action
Given its anti-inflammatory properties , it is likely that it results in a reduction in inflammation at the cellular level, potentially by inhibiting the production or action of pro-inflammatory cytokines or other mediators of inflammation.
生化分析
Biochemical Properties
6-O-p-Methoxycinnamoylcatalpol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Additionally, 6-O-p-Methoxycinnamoylcatalpol interacts with reactive oxygen species (ROS) and exhibits antioxidant properties by scavenging free radicals .
Cellular Effects
6-O-p-Methoxycinnamoylcatalpol affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and immune responses. Furthermore, 6-O-p-Methoxycinnamoylcatalpol can induce apoptosis in cancer cells by regulating the expression of pro-apoptotic and anti-apoptotic genes .
Molecular Mechanism
The molecular mechanism of 6-O-p-Methoxycinnamoylcatalpol involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 6-O-p-Methoxycinnamoylcatalpol inhibits the activity of COX enzymes by binding to their active sites, thereby reducing the production of pro-inflammatory mediators. Additionally, it can activate antioxidant response elements (ARE) in cells, leading to the upregulation of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-O-p-Methoxycinnamoylcatalpol change over time. The compound is relatively stable under standard storage conditions (2-8°C) and can be stored for up to 36 months. Once dissolved, it should be used promptly to avoid degradation. Long-term studies have shown that 6-O-p-Methoxycinnamoylcatalpol maintains its biological activity over extended periods, although its efficacy may decrease slightly over time .
Dosage Effects in Animal Models
The effects of 6-O-p-Methoxycinnamoylcatalpol vary with different dosages in animal models. At low to moderate doses, it exhibits beneficial effects such as anti-inflammatory and antioxidant activities. At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks .
Metabolic Pathways
6-O-p-Methoxycinnamoylcatalpol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can affect the bioavailability and efficacy of 6-O-p-Methoxycinnamoylcatalpol .
Transport and Distribution
Within cells and tissues, 6-O-p-Methoxycinnamoylcatalpol is transported and distributed through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The compound’s distribution is influenced by factors such as its solubility and affinity for transport proteins .
Subcellular Localization
6-O-p-Methoxycinnamoylcatalpol exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it exerts its antioxidant effects by scavenging ROS and protecting mitochondrial integrity .
属性
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O12/c1-32-13-5-2-12(3-6-13)4-7-16(28)35-21-14-8-9-33-23(17(14)25(11-27)22(21)37-25)36-24-20(31)19(30)18(29)15(10-26)34-24/h2-9,14-15,17-24,26-27,29-31H,10-11H2,1H3/b7-4+/t14-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHPDMZDZYFZLU-WEWXOPRLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



